6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
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Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a complex organic compound that features a pyrazole ring, a nicotinamide group, and a phenylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with nicotinoyl chloride to introduce the nicotinamide group. Finally, the phenylbutan-2-yl moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the development of new ligands for catalysis.
Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent due to its ability to inhibit the growth of parasites.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The nicotinamide group may participate in redox reactions, while the phenylbutan-2-yl moiety can influence the compound's overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the nicotinamide and phenylbutan-2-yl groups.
Nicotinamide derivatives: Compounds containing the nicotinamide group but lacking the pyrazole ring.
Phenylbutan-2-yl derivatives: Compounds with the phenylbutan-2-yl moiety but without the pyrazole and nicotinamide groups.
Uniqueness: 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is unique due to the combination of the pyrazole ring, nicotinamide group, and phenylbutan-2-yl moiety, which together confer distinct chemical and biological properties not found in the individual components or simpler derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(9-10-18-7-5-4-6-8-18)23-21(26)19-11-12-20(22-14-19)25-17(3)13-16(2)24-25/h4-8,11-15H,9-10H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISAJLMKYVAJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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